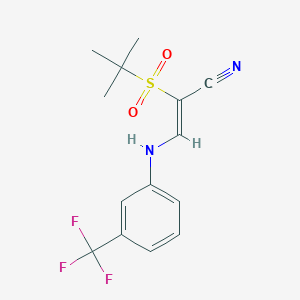
3-(Fluoromethyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-(Fluoromethyl)pyrrolidine hydrochloride is a compound with the molecular weight of 139.6 . It is a solid substance and is stored in a refrigerator . The compound has a CAS number of 1443983-87-6 or 2227197-34-2 , depending on the specific isomer.
Molecular Structure Analysis
The IUPAC name for this compound is either ®-3-(fluoromethyl)pyrrolidine hydrochloride or (S)-3-(fluoromethyl)pyrrolidine hydrochloride , indicating that it has chiral centers. The InChI code is1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 . Physical And Chemical Properties Analysis
3-(Fluoromethyl)pyrrolidine hydrochloride is a solid substance . It has a molecular weight of 139.6 . The compound is stored in a refrigerator .Aplicaciones Científicas De Investigación
Pyrrolidine Constrained Bipyridyl-Dansyl Conjugate
A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized via click chemistry. This compound serves as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT), indicating its use in chemosensing applications (Maity & Govindaraju, 2010).
Fluoropyrrolidine in Biological Systems
The hydroxylation and fluorination of proline alter the pyrrolidine ring pucker and the trans:cis amide bond ratio. This affects the molecular recognition of proline-containing molecules by biological systems. Fluoro-hydroxyprolines have been synthesized and shown to bind to the von Hippel–Lindau (VHL) E3 ligase in a stereoselective fashion, indicating their potential in targeted protein degradation and medicinal chemistry (Testa et al., 2018).
Fluorophenyl-Pyrrolopyridinone in Drug Development
4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) was synthesized and characterized. It has potential applications in non-linear optics and as a lead compound for anti-cancer drugs. The detailed reactive properties of this molecule were investigated, emphasizing its potential in pharmaceutical development (Murthy et al., 2017).
Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor
New 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores were synthesized and showed high selectivity for Fe3+/Fe2+ cations. These compounds have potential applications in living cell imaging, indicating their relevance in biological research and diagnostic imaging (Maity et al., 2018).
Synthesis of Fluorinated Nitrogen Heterocycles
The synthesis of 3-fluoro-2-methylene-pyrrolidine from 1,5- and 1,6-aminoalkynes was reported. This process involves a combination of gold-catalyzed hydroamination and electrophilic trapping of intermediate cyclic enamines. This study provides insights into the mechanism of synthesis and potential applications of fluorinated nitrogen heterocycles in various scientific fields (Simonneau et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-(fluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVCUNOYYRZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)pyrrolidine hydrochloride | |
CAS RN |
1782410-86-9 | |
| Record name | 3-(fluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B1447542.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)

![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)

![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)


![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)
